molecular formula C20H20F2N2 B180772 1,1-Difluorocyclopropane-1-dibenzosuberyl Piperazine Dihydrochloride CAS No. 167155-78-4

1,1-Difluorocyclopropane-1-dibenzosuberyl Piperazine Dihydrochloride

Cat. No. B180772
M. Wt: 326.4 g/mol
InChI Key: RNCPKPNQPISLFR-DFNIBXOVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Difluorocyclopropane-1-dibenzosuberyl Piperazine Dihydrochloride is a chemical compound with the molecular formula C20H20F2N2 . It is used as a reference material that meets strict industry standards .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 1,1-Difluorocyclopropane-1-dibenzosuberyl Piperazine Dihydrochloride, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .


Molecular Structure Analysis

The molecular structure of 1,1-Difluorocyclopropane-1-dibenzosuberyl Piperazine Dihydrochloride is represented by the molecular formula C20H20F2N2 . The molecular weight of the compound is 326.38300 .

properties

IUPAC Name

1-[(2R,4S)-3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N2/c21-20(22)17-13-5-1-3-7-15(13)19(24-11-9-23-10-12-24)16-8-4-2-6-14(16)18(17)20/h1-8,17-19,23H,9-12H2/t17-,18+,19?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCPKPNQPISLFR-DFNIBXOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2C3=CC=CC=C3C4C(C4(F)F)C5=CC=CC=C25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1)C2C3=CC=CC=C3[C@H]4[C@H](C4(F)F)C5=CC=CC=C25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70430916, DTXSID701109385
Record name SCHEMBL6669711
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70430916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperazine, 1-(1,1-difluoro-1,1a,6,10b-tetrahydrodibenzo[a,e]cyclopropa[c]cyclohepten-6-yl)-, (1aα,6β,10bα)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701109385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Difluorocyclopropane-1-dibenzosuberyl Piperazine Dihydrochloride

CAS RN

167155-78-4, 167354-42-9
Record name SCHEMBL6669711
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70430916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperazine, 1-(1,1-difluoro-1,1a,6,10b-tetrahydrodibenzo[a,e]cyclopropa[c]cyclohepten-6-yl)-, (1aα,6β,10bα)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701109385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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